N-Boc-1-bromo-2-methyl-2-propanamine

Catalog No.
S925868
CAS No.
1391026-60-0
M.F
C9H18BrNO2
M. Wt
252.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1-bromo-2-methyl-2-propanamine

CAS Number

1391026-60-0

Product Name

N-Boc-1-bromo-2-methyl-2-propanamine

IUPAC Name

tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C9H18BrNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12)

InChI Key

CLUAOIWMMSXCAI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CBr

N-Boc-1-bromo-2-methyl-2-propanamine (CAS: 1391026-60-0) is a highly specialized, Boc-protected primary alkyl bromide featuring a gem-dimethyl group adjacent to the reactive carbon. In industrial procurement and advanced organic synthesis, this neopentyl-type building block is prioritized for installing the conformationally restricted 2-amino-2-methylpropyl motif into target molecules [1]. Unlike standard linear alkyl halides, the extreme steric hindrance of the gem-dimethyl group requires the highly polarizable bromide leaving group to achieve practical nucleophilic substitution yields [2]. Furthermore, the Boc protection is strictly necessary to prevent the spontaneous intramolecular cyclization that continuously degrades unprotected β-haloamines [3]. Consequently, this compound serves as a critical, shelf-stable precursor for medicinal chemists aiming to enhance the metabolic stability and target binding affinity of downstream pharmaceutical candidates[4].

Attempting to substitute N-Boc-1-bromo-2-methyl-2-propanamine with simpler, lower-cost alternatives results in failures in either the synthetic process or the final product's performance. Replacing it with an unbranched analog, such as N-Boc-2-bromoethanamine, completely strips the downstream molecule of the gem-dimethyl group, leading to a severe loss of metabolic shielding and a drastic reduction in in vivo half-life [1]. In terms of processability, utilizing the unprotected free base (1-bromo-2-methyl-2-propanamine) is practically impossible; upon exposure to basic alkylation conditions, the free amine rapidly attacks the adjacent bromide to form 3,3-dimethylaziridine, destroying the reagent before intermolecular coupling can occur [2]. Finally, substituting the bromide for a chloride analog (N-Boc-1-chloro-2-methyl-2-propanamine) stalls the reaction, as the neopentyl-type steric bulk renders the chloride leaving group virtually inert under standard SN2 conditions [3].

Reaction Kinetics: Bromide vs. Chloride in Neopentyl-Type SN2 Alkylations

Alkylation at a neopentyl-type carbon is severely restricted by steric hindrance from the adjacent quaternary center. When comparing leaving groups in neopentyl systems, the bromide in N-Boc-1-bromo-2-methyl-2-propanamine provides the necessary polarizability and weaker C-X bond to drive the reaction forward. Kinetic studies on neopentyl halides demonstrate that bromides react approximately 50 to 100 times faster than their chloride counterparts in SN2 displacements [1]. This kinetic advantage is the primary reason this bromide precursor can achieve viable yields (e.g., >50%) during O-alkylation or N-alkylation under basic refluxing conditions, whereas the chloride analog remains largely unreactive [2].

Evidence DimensionRelative SN2 reaction rate at a neopentyl-type carbon
Target Compound DataBromide leaving group (Relative rate ~ 1.0)
Comparator Or BaselineChloride leaving group (Relative rate < 0.02)
Quantified Difference50x to 100x faster reaction kinetics
ConditionsNucleophilic substitution (SN2) under basic heating conditions

Ensures practical synthetic yields in highly sterically hindered alkylation steps where chloride analogs would fail to react.

Reagent Stability: Suppression of Intramolecular Cyclization via Boc Protection

The handling and storage of β-haloamines are complicated by their tendency to self-condense. If 1-bromo-2-methyl-2-propanamine is used as an unprotected free base, the nucleophilic amine rapidly displaces the bromide to form 3,3-dimethylaziridine, reducing the shelf-life to mere hours and ruining alkylation workflows [1]. The incorporation of the tert-butyloxycarbonyl (Boc) group in N-Boc-1-bromo-2-methyl-2-propanamine effectively neutralizes the amine's nucleophilicity. This protection completely suppresses spontaneous aziridine formation, extending the reagent's shelf stability to months at 0-8°C and ensuring that 100% of the active titer is available for the desired intermolecular substitution [2].

Evidence DimensionIntramolecular cyclization rate and shelf stability
Target Compound DataN-Boc protected compound (Stable for months at 0-8°C; 0% spontaneous aziridine formation)
Comparator Or BaselineUnprotected free base (Rapid degradation and cyclization within hours)
Quantified DifferenceNear 100% suppression of self-condensation
ConditionsStandard storage (0-8°C) and basic reaction environments

Allows the reagent to be procured, stored, and utilized safely without catastrophic loss of titer to self-condensation.

Downstream Pharmacokinetics: Metabolic Shielding via the Gem-Dimethyl Motif

The primary procurement driver for this specific building block is the structural advantage it imparts to downstream active pharmaceutical ingredients. Substituting this compound with an unbranched analog like N-Boc-2-bromoethanamine results in a linear ethylamine linkage. Comparative pharmacokinetic studies show that incorporating the 2-amino-2-methylpropyl group (derived from this target compound) utilizes the gem-dimethyl steric bulk to shield adjacent bonds from enzymatic degradation by CYPs and MAOs[1]. This structural modification routinely extends in vitro microsomal half-life (t1/2) from less than 15 minutes for linear analogs to over 60 minutes, while simultaneously restricting conformational flexibility to enhance receptor binding[2].

Evidence DimensionDownstream microsomal metabolic half-life (t1/2)
Target Compound DataGem-dimethyl containing derivative (t1/2 > 60 min)
Comparator Or BaselineLinear ethylamine derivative (t1/2 < 15 min)
Quantified Difference>4-fold increase in metabolic stability
ConditionsIn vitro human and mouse liver microsome stability assays

Justifies the higher cost and synthetic difficulty of using a neopentyl-type bromide by delivering vastly superior pharmacokinetic properties in the final product.

Synthesis of Metabolically Stable Small-Molecule Therapeutics

N-Boc-1-bromo-2-methyl-2-propanamine is the optimal precursor for installing ether or amine linkages in drug candidates where rapid oxidative metabolism is a liability. The transferred gem-dimethyl group effectively shields the molecule from CYP450 and MAO degradation, making it a critical reagent in the optimization of lead compounds with poor in vivo half-lives [1].

Development of Conformationally Restricted Receptor Antagonists

In medicinal chemistry programs targeting specific G-protein coupled receptors (GPCRs) or kinases, the linear flexibility of standard alkyl chains often leads to poor binding affinity. This compound is procured to introduce a rigidified 2-amino-2-methylpropyl motif, which locks the bioactive conformation and frequently delivers a multi-fold increase in target binding affinity compared to unbranched analogs [2].

Preparation of Sterically Tuned Chelating Ligands

Beyond pharmaceuticals, this building block is utilized in inorganic and organometallic chemistry to synthesize bulky, multidentate nitrogen/oxygen ligands. The Boc-protected neopentyl bromide allows for controlled, stepwise alkylation of ligand backbones, ultimately providing the steric bulk necessary to stabilize reactive metal centers or induce specific geometries in homogeneous catalysts [3].

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types